molecular formula C8H16N2 B14645759 (1Z)-2,2-Dimethyl-N'-(prop-2-en-1-yl)propanimidamide CAS No. 56195-55-2

(1Z)-2,2-Dimethyl-N'-(prop-2-en-1-yl)propanimidamide

Cat. No.: B14645759
CAS No.: 56195-55-2
M. Wt: 140.23 g/mol
InChI Key: XLLCJXMGOZQHGJ-UHFFFAOYSA-N
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Description

(1Z)-2,2-Dimethyl-N’-(prop-2-en-1-yl)propanimidamide is an organic compound with a unique structure that includes a prop-2-en-1-yl group attached to a propanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2,2-Dimethyl-N’-(prop-2-en-1-yl)propanimidamide typically involves the reaction of 2,2-dimethylpropanimidamide with prop-2-en-1-yl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2,2-Dimethyl-N’-(prop-2-en-1-yl)propanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidamides.

Scientific Research Applications

(1Z)-2,2-Dimethyl-N’-(prop-2-en-1-yl)propanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1Z)-2,2-Dimethyl-N’-(prop-2-en-1-yl)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-2,2-Dimethyl-N’-(prop-2-en-1-yl)propanimidamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a prop-2-en-1-yl group with a propanimidamide backbone sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

56195-55-2

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2,2-dimethyl-N'-prop-2-enylpropanimidamide

InChI

InChI=1S/C8H16N2/c1-5-6-10-7(9)8(2,3)4/h5H,1,6H2,2-4H3,(H2,9,10)

InChI Key

XLLCJXMGOZQHGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=NCC=C)N

Origin of Product

United States

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